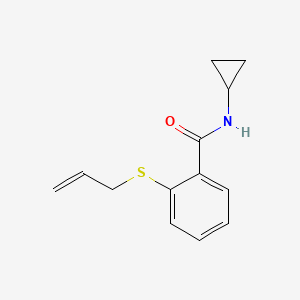

2-(allylthio)-N-cyclopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(allylthio)-N-cyclopropylbenzamide often involves complex reactions that introduce allylthio and cyclopropyl groups into the benzamide framework. For example, a study reported the enantioselective homoallyl-cyclopropanation of dibenzylideneacetone using modified allylindium halide reagents, showcasing a method to introduce cyclopropane derivatives into complex organic molecules (Lloyd‐Jones et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing allylthio and cyclopropyl groups attached to a benzamide nucleus is intricate, involving interactions such as intramolecular hydrogen bonding and pi-stacking. These interactions significantly influence the compound's chemical reactivity and physical properties. An example is the synthesis and characterization of related compounds, where IR, NMR, and elemental analysis confirmed the structures of the intermediates and final products, highlighting the importance of these methods in understanding the molecular structure (Muhi-Eldeen & Hassan, 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(allylthio)-N-cyclopropylbenzamide and its derivatives can be diverse, including cyclopropanation, Suzuki-Miyaura cross-coupling, and reactions leading to the formation of cyclopropane rings. These reactions are crucial for modifying the compound's chemical structure to achieve desired properties or functionalities. For instance, enantioselective synthesis of 1,2,3-trisubstituted cyclopropanes using gem-dizinc reagents demonstrates the potential for creating complex cyclopropane derivatives with high yields and selectivity (Zimmer & Charette, 2009).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-(allylthio)-N-cyclopropylbenzamide and its derivatives have been synthesized and evaluated for their pharmacological properties, particularly focusing on their receptor agonist potential. Studies have explored the necessity of specific moieties for receptor interaction, evaluating their binding affinities and efficacies across various opioid receptors. For example, modifications of the 4-allyl moiety in certain compounds have shown to impact their δ-opioid receptor affinity and efficacy, suggesting a nuanced role of substituent variations in receptor binding and function (Furness et al., 2000).

Enantioselective Synthesis

The compound and related structures have also been investigated in the context of enantioselective synthesis. For instance, gem-dizinc reagents have been employed for the cyclopropanation of allylic alcohols, showcasing the capability to produce 1,2,3-substituted cyclopropane derivatives with high yields and excellent enantio- and diastereoselectivities. This method highlights the potential of incorporating cyclopropylamine structures into complex molecular frameworks, expanding the toolkit for synthetic organic chemistry (Zimmer & Charette, 2009).

Carbonic Anhydrase Inhibition

Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, which share structural similarities with 2-(allylthio)-N-cyclopropylbenzamide, has revealed potent inhibitory effects against carbonic anhydrase isoenzymes. These findings indicate a potential therapeutic application in diseases where carbonic anhydrase activity is implicated, further emphasizing the diverse biological activities accessible through structural manipulation of cyclopropylamine and related compounds (Boztaş et al., 2015).

Antinociceptive Properties

Compounds with the 2-(allylthio)-N-cyclopropylbenzamide motif have been investigated for their antinociceptive properties in the context of opioid receptor agonism. Studies have demonstrated the potential of these compounds to provide pain relief with limited effects on respiratory function, indicating a therapeutic advantage over traditional narcotic analgesics. This research underscores the importance of structural and stereochemical considerations in the development of safer analgesic agents (Gengo et al., 2003).

properties

IUPAC Name |

N-cyclopropyl-2-prop-2-enylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-2-9-16-12-6-4-3-5-11(12)13(15)14-10-7-8-10/h2-6,10H,1,7-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBUQSGOIUWVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-2-(prop-2-EN-1-ylsulfanyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

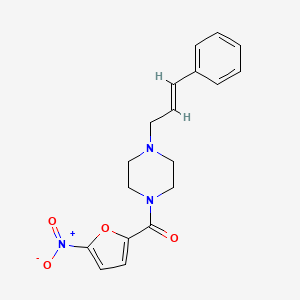

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

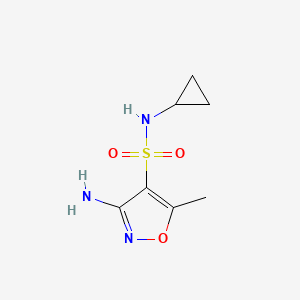

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

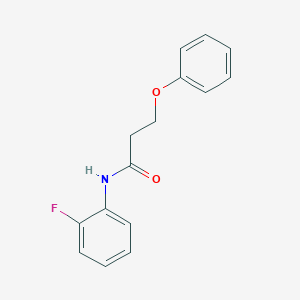

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

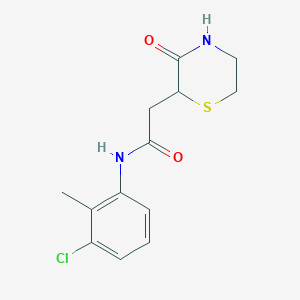

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)